N-tert-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a tert-butyl group, a methanesulfonyl group, and a carboxamide group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Sulfonylation: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Carboxamidation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in various biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity and trigger downstream signaling pathways.
Pathway Interference: Disrupting key biochemical pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: shares structural similarities with other benzoxazepine derivatives, such as:
Uniqueness: The uniqueness of N-TERT-BUTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-tert-butyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)16-14(18)13-9-10-17(22(4,19)20)11-7-5-6-8-12(11)21-13/h5-8,13H,9-10H2,1-4H3,(H,16,18) |
InChI Key |
JHSNAFPMVUABLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C2=CC=CC=C2O1)S(=O)(=O)C |
Origin of Product |
United States |
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